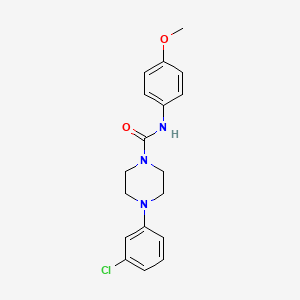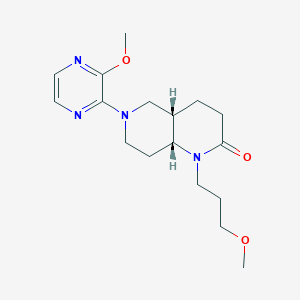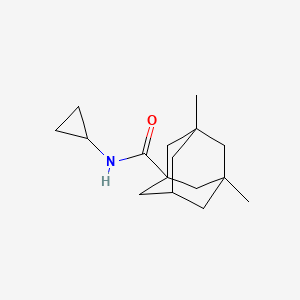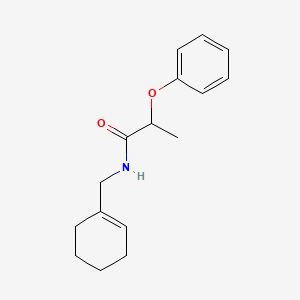![molecular formula C19H18N4O5 B5439680 1-(4-nitrophenyl)-4-[3-(4-nitrophenyl)acryloyl]piperazine](/img/structure/B5439680.png)
1-(4-nitrophenyl)-4-[3-(4-nitrophenyl)acryloyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-nitrophenyl)-4-[3-(4-nitrophenyl)acryloyl]piperazine is a chemical compound that belongs to the class of piperazines. It is a derivative of piperazine and has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit unique biochemical and physiological effects, making it an interesting subject for further investigation. In
作用机制
The mechanism of action of 1-(4-nitrophenyl)-4-[3-(4-nitrophenyl)acryloyl]piperazine is not fully understood. However, studies have suggested that this compound may exert its effects by inhibiting the activity of certain enzymes or by modulating the expression of certain genes.
Biochemical and Physiological Effects:
1-(4-nitrophenyl)-4-[3-(4-nitrophenyl)acryloyl]piperazine has been shown to exhibit a wide range of biochemical and physiological effects. Some of these effects include:
1. Inhibition of bacterial and fungal growth: Studies have shown that this compound exhibits antimicrobial activity against a wide range of bacteria and fungi.
2. Anti-inflammatory activity: This compound has been shown to exhibit anti-inflammatory activity in animal models.
3. Anticancer activity: Studies have shown that this compound exhibits anticancer activity against a wide range of cancer cell lines.
实验室实验的优点和局限性
1-(4-nitrophenyl)-4-[3-(4-nitrophenyl)acryloyl]piperazine has several advantages and limitations for lab experiments. Some of these include:
Advantages:
1. Exhibits unique biochemical and physiological effects.
2. Exhibits antimicrobial, anti-inflammatory, and anticancer activity.
3. Potential candidate for the development of new drugs.
Limitations:
1. Limited information on the mechanism of action.
2. Limited information on the pharmacokinetics and toxicity of this compound.
3. Limited availability of this compound.
未来方向
There are several future directions for the study of 1-(4-nitrophenyl)-4-[3-(4-nitrophenyl)acryloyl]piperazine. Some of these include:
1. Further investigation of the mechanism of action.
2. Investigation of the pharmacokinetics and toxicity of this compound.
3. Development of new drugs based on this compound.
4. Investigation of the potential use of this compound in combination with other drugs.
5. Investigation of the potential use of this compound in other disease models.
合成方法
The synthesis of 1-(4-nitrophenyl)-4-[3-(4-nitrophenyl)acryloyl]piperazine involves a series of chemical reactions. The starting material for this synthesis is piperazine, which is reacted with 4-nitrobenzaldehyde to form 4-nitrobenzylidene piperazine. This intermediate is then reacted with acryloyl chloride to form 4-nitrophenyl acryloyl piperazine. Finally, the compound is treated with nitric acid to form the desired product, 1-(4-nitrophenyl)-4-[3-(4-nitrophenyl)acryloyl]piperazine.
科学研究应用
1-(4-nitrophenyl)-4-[3-(4-nitrophenyl)acryloyl]piperazine has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit unique biochemical and physiological effects, making it an interesting subject for further investigation. Some of the potential scientific research applications of this compound include:
1. Antimicrobial activity: Studies have shown that 1-(4-nitrophenyl)-4-[3-(4-nitrophenyl)acryloyl]piperazine exhibits antimicrobial activity against a wide range of bacteria and fungi. This makes it a potential candidate for the development of new antimicrobial agents.
2. Anti-inflammatory activity: This compound has been shown to exhibit anti-inflammatory activity in animal models. This makes it a potential candidate for the development of new anti-inflammatory drugs.
3. Anticancer activity: Studies have shown that 1-(4-nitrophenyl)-4-[3-(4-nitrophenyl)acryloyl]piperazine exhibits anticancer activity against a wide range of cancer cell lines. This makes it a potential candidate for the development of new anticancer drugs.
属性
IUPAC Name |
(E)-3-(4-nitrophenyl)-1-[4-(4-nitrophenyl)piperazin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O5/c24-19(10-3-15-1-4-17(5-2-15)22(25)26)21-13-11-20(12-14-21)16-6-8-18(9-7-16)23(27)28/h1-10H,11-14H2/b10-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIHGVGMYKNKGGW-XCVCLJGOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{4-[(phenoxyacetyl)amino]-1H-pyrazol-1-yl}butanoic acid](/img/structure/B5439600.png)

![N-[4-(dimethylamino)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B5439606.png)
![2-methyl-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide](/img/structure/B5439614.png)
![2-{4-[2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)vinyl]-2-methoxyphenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B5439629.png)

![1-[(2-methylphenyl)acetyl]-4-phenylpiperazine](/img/structure/B5439640.png)

![N-[2-(4-chlorophenyl)ethyl]-2-thiophenesulfonamide](/img/structure/B5439647.png)
![8-[5-(trifluoromethyl)-2-pyridinyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5439655.png)
![2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-(4-chlorophenyl)acetamide](/img/structure/B5439672.png)
![2-hydroxy-3-methyl-N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)butanamide](/img/structure/B5439674.png)
![2-{[3-(3-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 4-methoxybenzenesulfonate](/img/structure/B5439687.png)
